molecular formula C14H32ClO3PSn B14528261 Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate CAS No. 62375-17-1

Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate

Cat. No.: B14528261
CAS No.: 62375-17-1
M. Wt: 433.54 g/mol
InChI Key: LWBUTVJWYFZLCC-UHFFFAOYSA-M
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Description

Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate is an organophosphorus compound that features both phosphonate and organotin functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate organotin halide. One common method is the reaction of diethyl phosphite with dibutyltin dichloride in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the organotin moiety can be substituted by other nucleophiles, such as alkoxides or amines.

    Oxidation and Reduction Reactions: The organotin and phosphonate groups can participate in oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other organometallic reagents to form new carbon-phosphorus or carbon-tin bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as alkoxides, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

    Catalysts: Such as palladium and copper catalysts for coupling reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organotin derivatives, while oxidation and reduction reactions can produce different oxidation states of the tin and phosphorus atoms.

Scientific Research Applications

Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus and carbon-tin bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: Research is conducted to explore the biological activity of organotin compounds, including their potential as antimicrobial and anticancer agents.

    Catalysis: The compound is studied for its catalytic properties in various chemical reactions, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate involves its interaction with specific molecular targets and pathways. The organotin moiety can interact with biological molecules, such as proteins and enzymes, potentially inhibiting their function. The phosphonate group can also participate in biochemical reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate include other organotin phosphonates and organophosphorus compounds, such as:

    Diethyl phosphite: A simpler organophosphorus compound used in various chemical reactions.

    Tributyltin chloride: An organotin compound with similar reactivity but different applications.

    Dimethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate: A related compound with different alkyl groups on the phosphonate moiety.

Uniqueness

This compound is unique due to its combination of organotin and phosphonate functionalities, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of applications and makes the compound a valuable tool in both research and industrial settings.

Properties

CAS No.

62375-17-1

Molecular Formula

C14H32ClO3PSn

Molecular Weight

433.54 g/mol

IUPAC Name

dibutyl-chloro-(2-diethoxyphosphorylethyl)stannane

InChI

InChI=1S/C6H14O3P.2C4H9.ClH.Sn/c1-4-8-10(7,6-3)9-5-2;2*1-3-4-2;;/h3-6H2,1-2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

LWBUTVJWYFZLCC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCP(=O)(OCC)OCC)Cl

Origin of Product

United States

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